molecular formula C16H16O B1611568 3-(2-Methylphenyl)propiophenone CAS No. 84839-91-8

3-(2-Methylphenyl)propiophenone

Cat. No.: B1611568
CAS No.: 84839-91-8
M. Wt: 224.3 g/mol
InChI Key: NLXWIEOJEBAXRH-UHFFFAOYSA-N
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Description

. It is a derivative of propiophenone, where the phenyl group is substituted with a 2-methylphenyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Methylphenyl)propiophenone involves the Friedel-Crafts acylation of 2-methylacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts acylation processes, optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Methylphenyl)propiophenone is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as electrophilic aromatic substitution or nucleophilic addition. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: The parent compound, lacking the 2-methyl substitution.

    4-Methylpropiophenone: A similar compound with a methyl group at the 4-position instead of the 2-position.

    3-Methoxypropiophenone: A compound with a methoxy group at the 3-position.

Uniqueness

3-(2-Methylphenyl)propiophenone is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Properties

IUPAC Name

3-(2-methylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXWIEOJEBAXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510908
Record name 3-(2-Methylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84839-91-8
Record name 3-(2-Methylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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